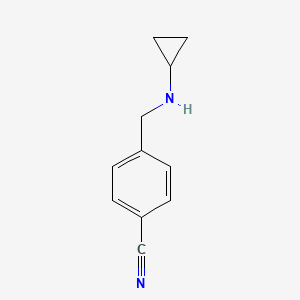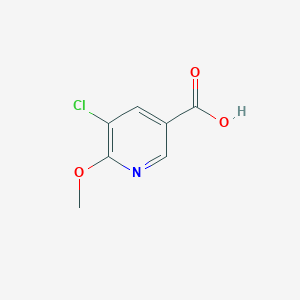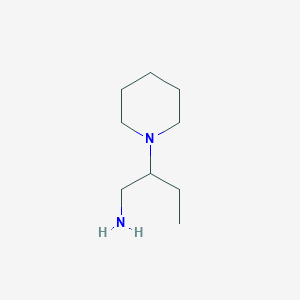
1-哌啶基丁烷-2-胺
描述
2-piperidin-1-ylbutan-1-amine is an organic compound that features a piperidine ring attached to a butan-1-amine chain. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals
科学研究应用
2-piperidin-1-ylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties
作用机制
Target of Action
2-(Piperidin-1-yl)butan-1-amine is a derivative of piperidine, a six-membered heterocyclic system that is a cornerstone in the production of drugs . Piperidine derivatives show a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular functions .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to downstream effects such as antiproliferation and antimetastatic effects on various types of cancers .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally well-studied, and these compounds are known to have high gi absorption and are bbb permeant .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
生化分析
Biochemical Properties
2-(Piperidin-1-yl)butan-1-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These interactions can influence the levels of neurotransmitters like dopamine, serotonin, and norepinephrine, thereby affecting mood and cognitive functions . Additionally, 2-(Piperidin-1-yl)butan-1-amine can bind to certain receptors, modulating their activity and leading to various physiological effects.
Cellular Effects
2-(Piperidin-1-yl)butan-1-amine has been shown to affect various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters. This modulation can lead to changes in neurotransmitter release, reuptake, and degradation, ultimately affecting synaptic transmission and plasticity . In non-neuronal cells, 2-(Piperidin-1-yl)butan-1-amine can impact gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes. These interactions can result in altered cellular functions, such as changes in energy production, cell growth, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2-(Piperidin-1-yl)butan-1-amine involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the interaction. For example, 2-(Piperidin-1-yl)butan-1-amine can inhibit the activity of MAO, leading to increased levels of neurotransmitters like dopamine and serotonin . This inhibition occurs through the binding of 2-(Piperidin-1-yl)butan-1-amine to the active site of the enzyme, preventing the breakdown of neurotransmitters. Additionally, 2-(Piperidin-1-yl)butan-1-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperidin-1-yl)butan-1-amine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-(Piperidin-1-yl)butan-1-amine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments . Long-term exposure to 2-(Piperidin-1-yl)butan-1-amine in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression, metabolic shifts, and changes in cell viability.
Dosage Effects in Animal Models
The effects of 2-(Piperidin-1-yl)butan-1-amine vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cognitive function and mood by increasing neurotransmitter levels . At high doses, 2-(Piperidin-1-yl)butan-1-amine can exhibit toxic or adverse effects, including neurotoxicity, hepatotoxicity, and cardiotoxicity. These effects are likely due to the overstimulation of neurotransmitter systems and the accumulation of toxic metabolites.
Metabolic Pathways
2-(Piperidin-1-yl)butan-1-amine is involved in several metabolic pathways, including those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as MAO and COMT, influencing the levels of neurotransmitters like dopamine, serotonin, and norepinephrine . Additionally, 2-(Piperidin-1-yl)butan-1-amine can affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes and transporters. These interactions can lead to changes in energy production, cellular respiration, and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-(Piperidin-1-yl)butan-1-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the localization and accumulation of 2-(Piperidin-1-yl)butan-1-amine, affecting its activity and function. For example, the compound may be transported into neuronal cells via neurotransmitter transporters, where it can modulate synaptic transmission and plasticity.
Subcellular Localization
The subcellular localization of 2-(Piperidin-1-yl)butan-1-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 2-(Piperidin-1-yl)butan-1-amine may localize to the mitochondria, where it can influence cellular respiration and energy production. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ylbutan-1-amine typically involves the reaction of piperidine with butan-1-amine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with a suitable alkyl halide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2-piperidin-1-ylbutan-1-amine may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized to minimize by-products and waste .
化学反应分析
Types of Reactions
2-piperidin-1-ylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the butan-1-amine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce secondary or tertiary amines .
相似化合物的比较
Similar Compounds
Piperidine: A simpler compound with a similar structure but without the butan-1-amine chain.
N-(2-Aminoethyl)piperidine: A related compound with an ethylamine chain instead of butan-1-amine.
4-(Piperidin-1-yl)pyridine: A compound with a pyridine ring attached to the piperidine
Uniqueness
2-piperidin-1-ylbutan-1-amine is unique due to its specific structure, which combines the properties of both piperidine and butan-1-amine. This combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
属性
IUPAC Name |
2-piperidin-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-9(8-10)11-6-4-3-5-7-11/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAESVMYMWLXWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588553 | |
| Record name | 2-(Piperidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857243-06-2 | |
| Record name | 2-(Piperidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


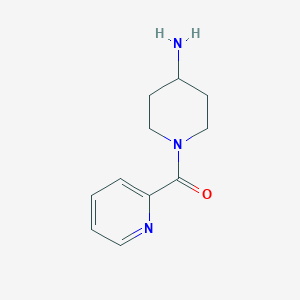
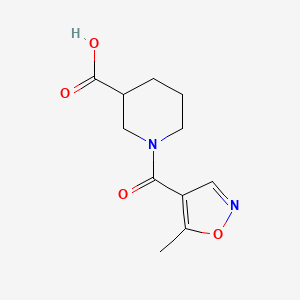


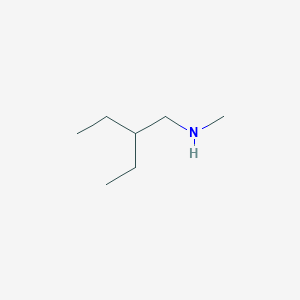

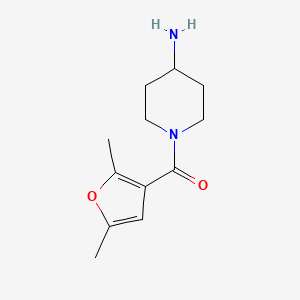
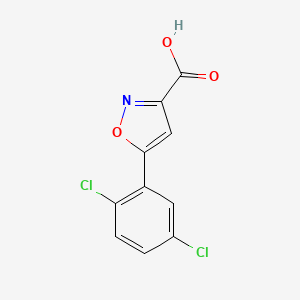
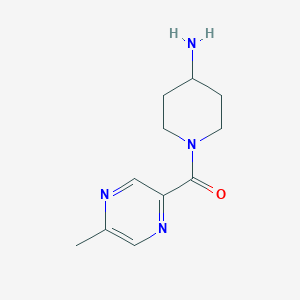
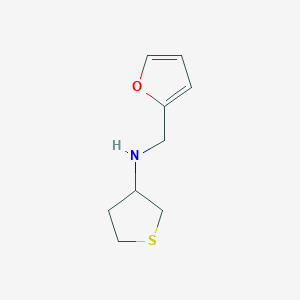
![[3-(2-Methylpropoxy)phenyl]methanamine](/img/structure/B1367989.png)

